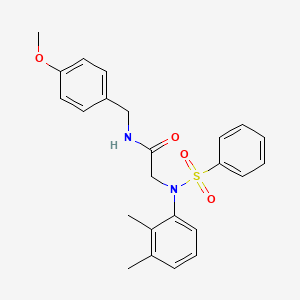![molecular formula C21H24N4O9S B5017054 ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate](/img/structure/B5017054.png)
ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EONT and is a derivative of tyrosine, an amino acid that is essential for protein synthesis. EONT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
EONT has potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. EONT has been used as a substrate for the study of enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases. It has also been used as a tool for studying protein-protein interactions and for the identification of new drug targets. EONT has been shown to exhibit neuroprotective effects, and its potential use as a treatment for neurodegenerative diseases is currently being investigated.
Mechanism of Action
EONT is a tyrosine derivative that can enter cells and interact with various proteins. EONT has been shown to inhibit the activity of the enzyme tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EONT has also been shown to interact with other proteins involved in protein synthesis, such as aminoacyl-tRNA synthetases.
Biochemical and Physiological Effects
EONT has been shown to exhibit various biochemical and physiological effects. EONT has been shown to be a potent inhibitor of TDP2, with an IC50 value of 10 μM. EONT has also been shown to inhibit the activity of other enzymes involved in protein synthesis, such as methionyl-tRNA synthetase. In addition, EONT has been shown to exhibit neuroprotective effects in vitro and in vivo, with potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EONT has several advantages for use in lab experiments. EONT is a stable compound that can be easily synthesized and purified. EONT has been shown to be a potent inhibitor of TDP2, with potential applications in cancer research. However, there are also limitations to the use of EONT in lab experiments. EONT is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, the potential toxicity of EONT and its effects on other enzymes and proteins need to be further investigated.
Future Directions
There are several future directions for the study of EONT. One potential direction is the further investigation of its neuroprotective effects and its potential use as a treatment for neurodegenerative diseases. Another direction is the study of EONT as a tool for identifying new drug targets and for the development of new cancer treatments. Further research is also needed to fully understand the long-term effects of EONT on cells and organisms and to investigate its potential toxicity.
Synthesis Methods
EONT can be synthesized using a variety of methods, including the reaction of N-(4-aminophenyl)succinimide with ethyl acetoacetate, followed by the reaction of the resulting product with 3-nitrotyrosine. Another method involves the reaction of N-(4-aminophenyl)succinimide with ethyl acetoacetate, followed by the reaction of the resulting product with 3-nitrobenzoyl chloride and tyrosine. These methods result in the formation of EONT, which can be purified using various techniques, including column chromatography.
properties
IUPAC Name |
ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O9S/c1-2-34-21(29)16(11-13-3-8-18(26)17(12-13)25(30)31)24-20(28)10-9-19(27)23-14-4-6-15(7-5-14)35(22,32)33/h3-8,12,16,26H,2,9-11H2,1H3,(H,23,27)(H,24,28)(H2,22,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIKQHQSALZYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chloro-2,3-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5016972.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5016979.png)
![N-benzyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5016982.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5016995.png)
![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5017003.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5017017.png)
![7-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5017019.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B5017027.png)
![N-ethyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5017036.png)
![1-(6-fluoro-2-quinolinyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5017040.png)
![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5017045.png)
![N-(2-methoxyethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5017070.png)
![N~1~-(3-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017071.png)